Cas no 1133796-49-2 (2-bromo-1,1':3',1''-Terphenyl)

2-Bromo-1,1':3',1''-terphenyl is a brominated terphenyl derivative characterized by its rigid aromatic structure and functional bromine substituent. This compound serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, where the bromine moiety facilitates selective bond formation. Its extended π-conjugated system makes it useful in materials science, including the development of liquid crystals, organic semiconductors, or fluorescent dyes. The terphenyl backbone enhances thermal and chemical stability, while the bromine atom offers reactivity for further functionalization. This compound is typically handled under inert conditions due to its sensitivity to moisture and air.
2-bromo-1,1':3',1''-Terphenyl structure
2-bromo-1,1':3',1''-Terphenyl structure
Product Name:2-bromo-1,1':3',1''-Terphenyl
CAS No:1133796-49-2
MF:C18H13Br
MW:309.199824094772
CID:4555958
PubChem ID:117992828
Update Time:2025-06-30

2-bromo-1,1':3',1''-Terphenyl Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-1,1':3',1''-Terphenyl
    • 1,1':3',1''-Terphenyl, 2-bromo-
    • 1133796-49-2
    • SCHEMBL16617019
    • 1-bromo-2-(3-phenylphenyl)benzene
    • G69539
    • Inchi: 1S/C18H13Br/c19-18-12-5-4-11-17(18)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H
    • InChI Key: YBXPCCFWVJZEEM-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC(C3=CC=CC=C3)=C2)=CC=CC=C1Br

Computed Properties

  • Exact Mass: 308.02006g/mol
  • Monoisotopic Mass: 308.02006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 0Ų

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2-bromo-1,1':3',1''-Terphenyl Suppliers

Amadis Chemical Company Limited
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(CAS:1133796-49-2)2-bromo-1,1':3',1''-Terphenyl
Order Number:A947604
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:58
Price ($):425.0
Email:sales@amadischem.com

Additional information on 2-bromo-1,1':3',1''-Terphenyl

2-Bromo-1,1':3',1''-Terphenyl: A Comprehensive Overview

The compound with CAS No. 1133796-49-2, commonly referred to as 2-bromo-1,1':3',1''-terphenyl, is a unique aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its terphenyl structure, which consists of three phenyl rings connected in a specific manner, and the presence of a bromine substituent at the 2-position of one of the phenyl rings. The terphenyl framework is known for its extended conjugation and planar geometry, which contribute to its intriguing electronic and optical properties.

Recent studies have highlighted the potential of 2-bromo-terphenyl derivatives in various applications, including organic electronics, sensors, and nonlinear optics. The bromine substituent plays a crucial role in modulating the electronic properties of the molecule. For instance, bromine's electronegativity introduces electron-withdrawing effects, which can influence the molecule's redox behavior and photovoltaic properties. This makes 2-bromo-terphenyl a promising candidate for use in organic photovoltaic (OPV) devices, where electron transport layers are critical for efficient charge separation and collection.

In terms of synthesis, terphenyl compounds are typically prepared through coupling reactions involving aryl halides and phenol derivatives. The introduction of bromine at the 2-position can be achieved via electrophilic substitution reactions or through directed metallation strategies. These methods ensure high regioselectivity and yield, making them suitable for large-scale production. The synthesis of 2-bromo-terphenyl has been optimized in recent years to improve reaction efficiency and reduce costs, which has facilitated its use in both academic research and industrial applications.

The electronic properties of terphenyl derivatives have been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies have revealed that the extended conjugation in terphenyl systems leads to low band gaps, which are advantageous for applications in organic semiconductors. The presence of bromine further tunes these properties by introducing additional electron-withdrawing effects, thereby enhancing the molecule's ability to act as an electron acceptor in OPV devices.

One area where terphenyl compounds have shown significant promise is in the development of organic light-emitting diodes (OLEDs). The high quantum yield and stability of these materials make them ideal for use as emitting layers or charge transport layers. Recent advancements in OLED technology have leveraged the unique properties of terphenyl derivatives, leading to devices with improved efficiency and longer operational lifetimes.

In addition to its electronic applications, terphenyl compounds are also being explored for their potential in sensing technologies. The extended π-system of terphenyl allows for strong interactions with external stimuli such as light or chemical analytes. For example, bromo-substituted terphenyls have been used as sensors for detecting heavy metal ions due to their ability to form coordination complexes with these ions. This application highlights the versatility of terphenyl derivatives beyond traditional electronic applications.

The study of terphenyl compounds has also contributed to our understanding of π-conjugated systems in general. Researchers have investigated how structural modifications, such as substituent position and type, affect the electronic and optical properties of these molecules. These insights have been instrumental in designing new materials with tailored properties for specific applications.

Looking ahead, the development of novel synthetic methods and characterization techniques will undoubtedly expand our understanding and utilization of 2-bromo-terphenyl and related compounds. As research continues to uncover new applications and optimize existing ones, this compound is poised to play an increasingly important role in various technological fields.

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Amadis Chemical Company Limited
(CAS:1133796-49-2)2-bromo-1,1':3',1''-Terphenyl
A947604
Purity:99%
Quantity:100g
Price ($):425.0
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